(Cyclohexylideneamino)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(cyclohexylideneamino)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDZVHNPFBIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385240 |

Source

|

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-77-9 |

Source

|

| Record name | Cyclohexanone thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclohexylideneamino)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (Cyclohexylideneamino)thiourea: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Thiosemicarbazone Scaffold

Thiosemicarbazones, a class of Schiff bases formed from the condensation of a ketone or aldehyde with thiosemicarbazide, represent a versatile and highly privileged scaffold in medicinal chemistry.[1][2] Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have positioned them as a focal point in the quest for novel therapeutic agents.[3] The biological efficacy of thiosemicarbazones is often attributed to their ability to chelate metal ions, which can disrupt essential cellular processes in pathogenic organisms and cancer cells.[4][5] This guide provides a comprehensive technical overview of a specific member of this class, (Cyclohexylideneamino)thiourea, also known as Cyclohexanone thiosemicarbazone. We will delve into its chemical structure, physicochemical properties, synthesis, and explore its potential applications in drug development, grounded in the established bioactivities of the broader thiosemicarbazone family.

Chemical Structure and Properties

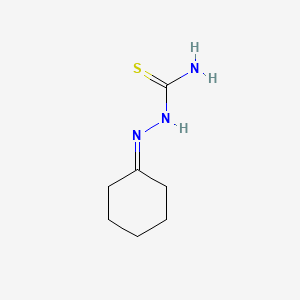

This compound is characterized by the fusion of a cyclohexylidene moiety with a thiourea backbone. The imine linkage (C=N) formed between the cyclohexanone precursor and the terminal nitrogen of thiosemicarbazide is a key structural feature.

Molecular Formula: C₇H₁₃N₃S

Structure:

(Image generated for illustrative purposes)

The planarity of the thiourea group and the chair conformation of the cyclohexane ring are notable three-dimensional aspects of the molecule.[6]

Physicochemical Properties

| Property | Value (Thiourea) | Predicted/Inferred for this compound | Reference |

| Molecular Weight | 76.12 g/mol | 171.28 g/mol | N/A |

| Melting Point | 170-176 °C | Likely lower than thiourea due to the bulky, non-polar cyclohexyl group disrupting crystal packing. | |

| Solubility | Soluble in water and ethanol. | Expected to have lower solubility in water and higher solubility in organic solvents like ethanol and acetone compared to thiourea. | [7] |

| Appearance | White crystalline solid | Likely a white to off-white crystalline solid. |

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between thiosemicarbazide and cyclohexanone.[3][8] This reaction is a classic example of Schiff base formation.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a generalized protocol based on the synthesis of similar thiosemicarbazones.[6]

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of thiosemicarbazide and cyclohexanone in a suitable solvent, such as ethanol.

-

Addition of Catalyst (Optional): A catalytic amount of a weak acid, like glacial acetic acid, can be added to protonate the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the terminal amine of thiosemicarbazide.

-

Reflux: Heat the reaction mixture to reflux for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product, being less soluble in the cold solvent, will precipitate out.

-

Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Potential Applications in Drug Development

The thiosemicarbazone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5] While specific studies on this compound are limited, its structural similarity to other bioactive thiosemicarbazones suggests its potential in several therapeutic areas.

Anticancer Activity

Thiosemicarbazones have demonstrated significant anticancer activity against a range of cancer cell lines.[4][8] Their proposed mechanisms of action are often multifactorial and include:

-

Iron Chelation and Ribonucleotide Reductase Inhibition: Cancer cells have a high demand for iron to support rapid proliferation. Thiosemicarbazones can chelate intracellular iron, leading to the inhibition of iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[5] This ultimately leads to cell cycle arrest and apoptosis.[5]

-

Topoisomerase Inhibition: Some thiosemicarbazones have been shown to inhibit topoisomerases, enzymes that are essential for resolving DNA topological problems during replication and transcription.[9] Inhibition of these enzymes leads to DNA damage and cell death.

-

Induction of Oxidative Stress: Thiosemicarbazone-metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can damage cellular components and induce apoptosis.[5]

Antimicrobial Activity

The thiosemicarbazone moiety is also a key feature in many compounds with potent antimicrobial properties.[3] Their mechanisms of action against bacteria and fungi are thought to involve:

-

Disruption of Cellular Metabolism: By chelating essential metal ions, thiosemicarbazones can disrupt the function of metalloenzymes that are vital for microbial survival.

-

Inhibition of DNA Synthesis: Similar to their anticancer effects, some thiosemicarbazones can interfere with microbial DNA replication.[1]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays would be necessary.

Cytotoxicity and Anticancer Activity Assessment

Caption: Workflow for MTT assay to determine cytotoxicity.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]

Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination:

-

Bacterial/Fungal Culture: Prepare a standardized inoculum of the target microorganism.

-

Serial Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Conclusion

This compound is a readily synthesizable member of the promising thiosemicarbazone class of compounds. While specific biological data for this particular molecule is sparse, the well-documented anticancer and antimicrobial activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The experimental protocols outlined in this guide offer a clear path for the evaluation of its biological properties. Further research into this compound and its derivatives could lead to the discovery of novel drug candidates with significant clinical potential.

References

-

T3DB. (n.d.). Thiourea (T3D4891). T3DB. Retrieved from [Link]

-

McDonnell, A. M., et al. (2011). Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. ACS Medicinal Chemistry Letters, 2(4), 328-333. Retrieved from [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European Journal of Medicinal Chemistry, 171, 206-223. Retrieved from [Link]

-

Beraldo, H., & Gambino, D. (2004). The wide pharmacological versatility of thiosemicarbazones, semicarbazones and their metal complexes. Mini reviews in medicinal chemistry, 4(1), 31–39. Retrieved from [Link]

-

Li, J., et al. (2022). Advances in thiosemicarbazone metal complexes as anti-lung cancer agents. Frontiers in Chemistry, 10, 989632. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Thiourea. Retrieved from [Link]

-

Kowalski, K., et al. (2023). Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules, 28(13), 5035. Retrieved from [Link]

-

Mrozek-Wilczkiewicz, A., et al. (2017). The role of oxidative stress in activity of anticancer thiosemicarbazones. Oncotarget, 8(45), 78593–78609. Retrieved from [Link]

-

Abdel-Aziem, A., et al. (2015). Synthesis and anticancer activity of thiosemicarbazones. Journal of the Iranian Chemical Society, 12, 1335-1345. Retrieved from [Link]

-

Khan, K. M., et al. (2019). New thiosemicarbazone analogues: synthesis, urease inhibition, kinetics and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1234-1243. Retrieved from [Link]

-

Fun, H. K., et al. (2008). 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2195. Retrieved from [Link]

-

Yu, Y., et al. (2014). Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. PLoS ONE, 9(10), e110242. Retrieved from [Link]

-

Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. Retrieved from [Link]

-

Suman, S., & Singh, R. (2018). Synthesis and Characterization of Thiosemicarbazone Metal Complexes. International Journal of Engineering Technology Science and Research, 5(4), 627-632. Retrieved from [Link]

-

Korkmaz, G., et al. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. Journal of New Results in Science, 13(1), 61-83. Retrieved from [Link]

-

Lee, J. H., et al. (2019). Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi. Journal of Applied Microbiology, 126(4), 1168-1177. Retrieved from [Link]

-

Al-Salim, N., et al. (2021). Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes. Molecules, 26(16), 4991. Retrieved from [Link]

-

Rauf, A., et al. (2017). theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Journal of the Chilean Chemical Society, 62(2), 3465-3471. Retrieved from [Link]

-

Yurttaş, L., et al. (2022). A new series of thiosemicarbazone-based anti-inflammatory agents exerting their action through cyclooxygenase inhibition. Archiv der Pharmazie, 355(8), e2200136. Retrieved from [Link]

-

Popović-Bijelić, A., et al. (2020). Mechanistic insights on the mode of action of an antiproliferative thiosemicarbazone-nickel complex revealed by an integrated chemogenomic profiling study. Dalton Transactions, 49(24), 8119-8130. Retrieved from [Link]

-

Gáspári, Z., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(13), 5030. Retrieved from [Link]

-

Ataman Kimya. (n.d.). THIOUREA. Retrieved from [Link]

-

Ng, S. W., et al. (2011). 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1655. Retrieved from [Link]

-

Küçükgüzel, I., et al. (2001). Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes. Farmaco, 56(4), 253-258. Retrieved from [Link]

-

Sıcak, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 223-234. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

- 7. columbuschemical.com [columbuschemical.com]

- 8. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of (Cyclohexylideneamino)thiourea: A Methodological and Interpretive Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of (Cyclohexylideneamino)thiourea (C₇H₁₃N₃S), a molecule of interest in medicinal chemistry and materials science. Thiourea derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][3] Accurate structural elucidation is the cornerstone of understanding structure-activity relationships (SAR) and advancing drug development. This document outlines the integrated application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and structural confirmation of this target compound. The narrative emphasizes the causality behind experimental choices and provides field-proven protocols to ensure data integrity and reproducibility.

Introduction and Synthesis Rationale

This compound is synthesized via a condensation reaction. The typical synthetic route involves the reaction of a thiosemicarbazide with cyclohexanone, often under reflux in an ethanol solvent.[4] This reaction forms a Schiff base, linking the cyclohexyl moiety to the thiourea backbone via an imine (C=N) bond.

The resulting structure combines the hydrogen-bonding capabilities of the thiourea group with the conformational properties of the cyclohexane ring, making its precise characterization critical. The following sections detail the multi-pronged spectroscopic approach required for full structural verification.

Caption: Synthesis workflow for this compound.

Integrated Spectroscopic Analysis Workflow

A sequential and integrated approach to spectroscopic analysis is paramount for efficient and accurate structure elucidation.[5][6] The workflow begins with FT-IR to identify key functional groups, followed by NMR for detailed mapping of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Caption: Integrated workflow for spectroscopic characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy probes the vibrational modes of molecules, making it an excellent first-pass technique to confirm the presence of key functional groups. For this compound, we expect to identify vibrations corresponding to the N-H bonds of the amino group, the C=N imine linkage, the C=S thione group, and the C-H bonds of the cyclohexane ring.[7]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind 1-2 mg of the dried this compound sample with approximately 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectral Collection: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[8] A background scan using an empty sample holder or a pure KBr pellet should be performed first for baseline correction.

Data Interpretation

The key to interpretation is correlating observed absorption bands with specific functional group vibrations. The spectrum of this compound is expected to show several characteristic peaks.

Table 1: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3450–3150 | N-H Stretching (asymmetric/symmetric) | -NH₂ / -NH- | Medium-Strong |

| 2930–2850 | C-H Stretching (aliphatic) | Cyclohexyl -CH₂- | Strong |

| ~1640 | C=N Stretching | Imine | Medium |

| ~1620 | N-H Bending (Scissoring) | -NH₂ | Medium |

| 1550–1450 | C-N Stretching | Amine/Thioamide | Medium-Strong |

| 1250–1050 | C=S Stretching | Thiourea (Thione) | Medium-Strong |

Rationale: The N-H stretching bands in the 3450-3150 cm⁻¹ region are diagnostic for the primary and secondary amine functionalities.[9][10] The strong aliphatic C-H stretches confirm the presence of the saturated cyclohexane ring. A medium intensity peak around 1640 cm⁻¹ is indicative of the newly formed C=N imine bond.[9] The C=S stretch is a crucial identifier for the thiourea core and typically appears in the 1250-1050 cm⁻¹ region, often coupled with C-N vibrations.[8][9][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C.[12] It allows for the mapping of the carbon-hydrogen framework, determining connectivity through spin-spin coupling, and confirming the number of chemically distinct atoms. For this molecule, NMR is essential to confirm the linkage between the cyclohexyl and thiourea moieties and to assign the specific chemical environment of each proton and carbon.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not obscure key analyte signals. DMSO-d₆ is often preferred for thiourea derivatives as it can help in observing exchangeable N-H protons.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR spectra.[13] Standard acquisition parameters are typically sufficient, but optimization of relaxation delays may be needed for quaternary carbons in the ¹³C spectrum.

¹H NMR Data Interpretation

The proton NMR spectrum will show signals for the cyclohexane protons and the N-H protons of the thiourea group.

Table 2: Expected ¹H NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 9.5 | Broad singlet | 1H | -NH- (Thiourea) |

| 5.5 - 7.0 | Broad singlet | 2H | -NH₂ (Thiourea) |

| 2.2 - 2.6 | Multiplet | 4H | Cyclohexyl CH₂ -C=N |

| 1.5 - 1.8 | Multiplet | 6H | Other Cyclohexyl CH₂ |

Rationale: The N-H protons are typically broad due to quadrupole effects from the nitrogen atom and chemical exchange with the solvent or trace water.[14] Their chemical shifts are highly dependent on solvent and concentration. The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region. The protons alpha to the C=N bond (CH₂ -C=N) are expected to be deshielded and appear at a slightly higher chemical shift compared to the other ring protons.[15]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 3: Expected ¹³C NMR Signals (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 178 - 184 | C =S (Thione) |

| 155 - 165 | C =N (Imine) |

| 35 - 38 | Cyclohexyl C H₂-C=N |

| 26 - 30 | Other Cyclohexyl C H₂ |

| 24 - 26 | Other Cyclohexyl C H₂ |

Rationale: The most downfield signal, typically found between 178-184 ppm, is the hallmark of the thiocarbonyl (C=S) carbon and is a definitive marker for the thiourea moiety.[14][16] The imine carbon (C=N) is also significantly deshielded and appears in the 155-165 ppm range. The carbons of the cyclohexane ring will appear in the aliphatic region, with the carbon attached to the imine nitrogen being the most deshielded of the group.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, which is crucial for confirming its elemental formula.[6] The fragmentation pattern can also offer additional structural clues.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The ESI technique is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to determine the exact mass.

Data Interpretation

For this compound (C₇H₁₃N₃S), the expected masses are:

-

Molecular Weight: 171.27 g/mol

-

Monoisotopic Mass: 171.08302 Da[17]

-

Expected Ion (ESI+): The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 172.09030.[17]

Rationale: Obtaining an exact mass from HRMS that matches the theoretical mass for C₇H₁₄N₃S⁺ (the protonated form) to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula.

UV-Visible Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiourea and its derivatives exhibit characteristic absorptions due to π→π* and n→π* transitions associated with the C=S and C=N chromophores.[2][18]

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to scan the absorbance of the sample from approximately 200 to 400 nm. Use the pure solvent as a reference blank.

Data Interpretation

Thiourea itself shows absorption maxima around 236 nm and 196 nm.[19] For this compound, we can expect:

-

π→π transition:* A strong absorption band below 250 nm, associated with the thiourea and imine functionalities.[18]

-

n→π transition:* A weaker absorption band at a longer wavelength (typically >280 nm), involving the non-bonding electrons on the sulfur and nitrogen atoms.[2][18]

The exact position of these maxima can be influenced by the solvent and the specific molecular structure.

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple spectroscopic techniques. FT-IR confirms the presence of essential functional groups, ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, high-resolution MS validates the elemental formula, and UV-Vis spectroscopy characterizes the electronic properties. By following the detailed protocols and interpretive guidelines presented in this guide, researchers can confidently and accurately characterize this and related thiourea derivatives, paving the way for further investigation into their chemical and biological properties.

References

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Thiourea.

- JETIR. (2021). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org.

- ResearchGate. (n.d.). UV Spectra of a urea, b thiourea, c 0.5 TUZC, d 0.66 TUZC, e 0.75 TUZC... [Image].

- TSI Journals. (n.d.). Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.

- CORE. (n.d.). Synthesis and Spectral Study of 2-furaldehyde thiourea Ligand and Their Complexes with Some Transition Metal (II).

- MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.

- MDPI. (n.d.). Ultraviolet Light Effects on Cobalt–Thiourea Complexes Crystallization.

- UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II.

- VNU. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.

- ResearchGate. (n.d.). UV-vis spectra of Thiourea (T) and the product obtained (TC). [Image].

- ACS Publications. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. ACS Omega.

- NIH. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. PMC.

- Khan Academy. (n.d.). Spectroscopy | Organic chemistry | Science.

- Open Access Journals. (2023). Principles of Organic Spectroscopy.

- Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis.

- Supporting Information. (n.d.). Novel Thiourea-Amine Bifunctional Catalysts for Asymmetric Conjugate Addition of Ketones/Aldehydes to Nitroalkenes.

- DergiPark. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- NIH. (n.d.). Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy. PMC.

- NIH. (n.d.). 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea. PMC.

- Ingenta Connect. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG.

- ResearchGate. (n.d.). 1 H-NMR spectra of the thiourea derivatives. [Image].

- ResearchGate. (n.d.). FTIR spectrum of thiourea. [Image].

- PubChemLite. (n.d.). This compound (C7H13N3S).

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. jetir.org [jetir.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. ajol.info [ajol.info]

- 12. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 13. Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol: A Flexible Pocket-like Chiral Solvating Agent (CSA) for the Enantiodifferentiation of Amino Acid Derivatives by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. PubChemLite - this compound (C7H13N3S) [pubchemlite.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

- 19. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

Crystal structure analysis of (Cyclohexylideneamino)thiourea compounds.

An In-Depth Technical Guide to the Crystal Structure Analysis of (Cyclohexylideneamino)thiourea Compounds

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and critical considerations involved in the crystal structure analysis of this compound compounds. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, grounding theoretical principles in practical application to ensure robust and reliable structural determination.

Introduction: The Significance of this compound Compounds

Thiourea derivatives are a class of organic compounds recognized for their versatile applications, particularly in medicinal chemistry and drug development.[1][2] These molecules exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[2][3][4][5][6] The this compound scaffold, specifically, has attracted significant attention due to its unique structural features which can be tailored to modulate biological efficacy.

The precise three-dimensional arrangement of atoms within these molecules, along with the intermolecular interactions that govern their packing in the solid state, are critical determinants of their physicochemical properties and, consequently, their therapeutic potential.[7] Understanding these structural nuances is paramount for structure-activity relationship (SAR) studies, which inform the rational design of more potent and selective drug candidates.[8] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this detailed atomic-level information.[9][10]

The Cornerstone of Analysis: High-Quality Single Crystals

The success of any SC-XRD experiment is fundamentally dependent on the quality of the single crystal. A suitable crystal is a well-ordered, three-dimensional array of molecules, free from significant defects, twinning, or internal strain.[11] The ideal size for most modern diffractometers is between 30 and 300 microns.

Experimental Protocol: Crystal Growth by Slow Evaporation

A field-proven method for obtaining diffraction-quality crystals of this compound compounds is slow evaporation. The rationale behind this technique is to allow molecules to transition from a disordered state in solution to a highly ordered crystalline lattice at a rate that minimizes the formation of defects.

Methodology:

-

Synthesis and Purification: The target this compound compound is first synthesized and purified. For example, by refluxing an N-substituted thiosemicarbazide with cyclohexanone in ethanol.[7] Purity is critical, as impurities can inhibit crystallization or be incorporated as defects.

-

Solvent Selection: Dissolve the purified compound in a suitable solvent (e.g., ethanol or methanol) to near-saturation at room temperature.[3][7] The choice of solvent is crucial; it must be one in which the compound is moderately soluble and from which it does not precipitate too rapidly.

-

Evaporation Control: Transfer the solution to a clean vial. Loosely cover the vial (e.g., with perforated parafilm) to slow the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, initiating nucleation and crystal growth.

-

Harvesting: Once well-formed, colorless crystals appear, they should be carefully harvested from the mother liquor using a spatula or loop and immediately coated in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: From Crystal to Structure

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and molecular conformation.[10] The process works on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the electron clouds of the atoms arranged in the crystal lattice.[10] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Data Collection

The harvested crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The instrument rotates the crystal to collect diffraction data from all possible orientations.

Typical Instrumentation and Parameters:

-

Diffractometer: Modern instruments like the Bruker D8 VENTURE or Oxford Diffraction Xcalibur are commonly used.[3][7] These are typically equipped with sensitive detectors such as CMOS or CCD area detectors.[3][12]

-

X-ray Source: The choice of X-ray source is important. Molybdenum (Mo Kα, λ=0.71073 Å) is often used for its strong penetration, while Copper (Cu Kα, λ=1.54184 Å) can be advantageous for smaller unit cells or when anomalous dispersion is needed to determine absolute configuration.[9][10]

-

Temperature: Data is frequently collected at low temperatures (e.g., 100-150 K) using a nitrogen or helium cryostream.[3] This is a critical choice because it minimizes thermal motion of the atoms, resulting in sharper diffraction spots and a more precise final structure.

-

Data Processing: The collected frames are integrated to determine the position (h,k,l) and intensity (I) of each reflection. Software like Bruker's SAINT or CrysAlis RED is used for this, which also applies corrections for factors like absorption (e.g., using a multi-scan method like SADABS).[3][7][12]

Structure Solution and Refinement

This phase translates the raw diffraction data into a 3D atomic model.

Methodology:

-

Structure Solution: The "phase problem" is solved using computational methods. For small molecules like this compound, direct methods are highly effective. Programs like SHELXTL use statistical relationships between reflection intensities to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.[7]

-

Structure Refinement: This is an iterative process of improving the initial atomic model to best fit the experimental data. It is performed using a least-squares minimization algorithm.[3]

-

Atomic positions and anisotropic displacement parameters (which model thermal vibration) are adjusted.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model, though some may be located from the difference Fourier map.[12]

-

The quality of the final model is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2), which quantify the agreement between observed and calculated structure factors. Lower values indicate a better fit.[3]

-

Structural Insights into this compound Compounds

Analysis of the refined crystal structures provides invaluable chemical information. For this class of compounds, several key features are consistently observed.

Molecular Conformation

-

Cyclohexane Ring: The cyclohexylidene ring invariably adopts a stable chair conformation.[3][7][12] Puckering parameters can be calculated to quantify the exact nature of this conformation.

-

Thiourea Moiety: The aminothiourea unit (C-N-N-C=S) is often nearly planar.[7][13] The degree of planarity can be assessed by calculating the root-mean-square (r.m.s.) deviation of the constituent atoms from a best-fit plane.

-

Torsional Angles: The relative orientation of the different molecular fragments, such as the dihedral angle between the thiourea plane and any aromatic substituents, is crucial for understanding potential steric interactions and the overall molecular shape.[3][7]

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. These interactions are critical for molecular recognition and can influence the compound's solubility and bioavailability.

-

N—H···S Hydrogen Bonds: A hallmark of thiourea derivatives is the formation of strong intermolecular hydrogen bonds between the N-H groups (donors) and the thiocarbonyl sulfur atom (acceptor). These interactions frequently link molecules into centrosymmetric inversion dimers, creating a characteristic R22(8) ring motif.[3][12]

-

N—H···N Hydrogen Bonds: Intramolecular N—H···N hydrogen bonds between the amino groups can also occur, influencing the conformation of the thiourea backbone.[3][7]

-

C—H···S Interactions: Weaker C—H···S hydrogen bonds often play a supporting role in reinforcing the crystal packing, linking the primary dimers into chains or sheets.[3]

Tabulated Crystallographic Data

Summarizing key crystallographic data in a standardized format is essential for comparison and reporting. The following table presents example data consistent with published structures of this compound derivatives.

| Parameter | Example Value (Compound A)[3] | Example Value (Compound B)[7] |

| Chemical Formula | C₁₄H₁₉N₃S | C₁₄H₁₉N₃S |

| Formula Weight ( g/mol ) | 261.38 | 261.38 |

| Crystal System | Triclinic | Orthorhombic |

| Space Group | P-1 | Ibca |

| a (Å) | 6.5537 (3) | 14.9151 (4) |

| b (Å) | 10.5247 (5) | 22.5593 (5) |

| c (Å) | 11.3403 (5) | 17.1642 (3) |

| α (°) | 113.682 (1) | 90 |

| β (°) | 92.969 (2) | 90 |

| γ (°) | 106.610 (2) | 90 |

| Volume (ų) | 673.96 (5) | 5775.3 (2) |

| Z (Molecules/unit cell) | 2 | 16 |

| Temperature (K) | 150 | 291 |

| Radiation | Cu Kα (λ = 1.54178 Å) | Cu Kα (λ = 1.54178 Å) |

| Reflections Collected / Independent | 5045 / 2509 | 7202 / 2583 |

| Final R indices [I > 2σ(I)] | R1 = 0.034, wR2 = 0.086 | R1 = 0.053, wR2 = 0.162 |

| Goodness-of-fit (S) | 1.09 | 1.02 |

Conclusion: From Structure to Function

The crystal structure analysis of this compound compounds is a multi-step process that demands both experimental precision and a deep understanding of the underlying chemical principles. Each step, from the patient cultivation of a high-quality crystal to the final interpretation of intermolecular interactions, provides a layer of information that is indispensable for modern drug discovery. The detailed 3D structural models obtained through SC-XRD provide the definitive empirical foundation for computational studies, SAR analysis, and the rational design of next-generation therapeutic agents.

References

- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

-

Mohamed, S. K., Mague, J. T., Akkurt, M., Hassan, A. A., Abdel-Aziz, A. T., & Albayati, M. R. (2015). Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea. Acta Crystallographica Section E: Crystallographic Communications, E71(o933-o934). Retrieved from [Link]

- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.

- Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). Retrieved from [Link]

- Unknown Source. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.

-

Piro, O. E., Piatti, R. C., Bolzan, A. E., Salvarezza, R. C., & Arvia, A. J. (2000). X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. Acta Crystallographica Section B: Structural Science, 56(Pt 6), 993–997. Retrieved from [Link]

-

Raza, M. A., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4539. Retrieved from [Link]

-

E. B. Harris, et al. (n.d.). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Zhang, Y.-L., Zhang, X.-W., & Zhang, F.-J. (2011). 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1268. Retrieved from [Link]

-

Unknown Source. (n.d.). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Raza, M. A., et al. (2022). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Bulletin of the Chemical Society of Ethiopia, 36(1), 111-126. Retrieved from [Link]

-

Raza, M. A., et al. (2022). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia. Retrieved from [Link]

-

Tiong, Y. J., et al. (2012). Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3324. Retrieved from [Link]

-

Mohamed, S. K., et al. (2015). Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea. ResearchGate. Retrieved from [Link]

-

Zhang, Y.-L., Zhang, X.-W., & Zhang, F.-J. (2011). 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2636. Retrieved from [Link]

-

Unknown Source. (n.d.). Overview of the synthesized N‐cyclohexyl thiourea derivatives 1–11... ResearchGate. Retrieved from [Link]

-

Gomez, N., et al. (2021). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 26(21), 6692. Retrieved from [Link]

-

Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Retrieved from [Link]

-

CCDC. (n.d.). CCDC Publications. Retrieved from [Link]

-

Al-Ostoot, F. H. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. CiteDrive. Retrieved from [Link]

-

Huang, H., Mcdouall, J., & Procter, D. (2018). CCDC 1586114: Experimental Crystal Structure Determination. The University of Manchester. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Unknown Source. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. Retrieved from [Link]

Sources

- 1. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Crystal structure of 3-benzyl-1-[(cyclohexylidene)amino]thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Introduction: The Thiourea Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activities of Thiourea-Based Compounds

Thiourea, an organosulfur compound structurally analogous to urea with a sulfur atom replacing the oxygen, serves as a cornerstone scaffold in modern drug discovery.[1][2] Its derivatives represent a versatile and privileged class of compounds, garnering significant attention for their broad spectrum of biological activities.[1][3][4][5][6] The thiourea moiety's unique chemical characteristics, including its ability to act as a hydrogen bond donor and acceptor, its tautomeric nature (existing in both thione and thiol forms), and its capacity to coordinate with metal ions, are fundamental to its interactions with various biological targets like proteins and enzymes.[1][2][7][8] This guide provides a comprehensive exploration of the multifaceted biological activities of thiourea derivatives, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols for researchers and drug development professionals.

Anticancer Activity: A Multi-Targeted Approach

Thiourea derivatives have emerged as highly promising candidates in oncology, exhibiting potent cytotoxic effects against numerous cancer cell lines, in some cases surpassing the efficacy of established drugs like doxorubicin.[3][7][9] Their anticancer mechanisms are diverse and often multi-targeted, making them attractive for overcoming drug resistance.[7]

Mechanisms of Anticancer Action

The anticancer prowess of thiourea compounds stems from their ability to interfere with critical cellular pathways involved in carcinogenesis and tumor proliferation.[7]

-

Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes. Many thiourea derivatives are designed as kinase inhibitors, targeting signaling pathways that are overactive in cancer cells.[1] For example, compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), crucial mediators of angiogenesis and cell growth.[7][9] Others target enzymes like topoisomerase, carbonic anhydrase, and cyclooxygenase-2 (COX-2), which are involved in DNA replication, pH regulation, and inflammation associated with cancer.[7][10][11]

-

DNA Interaction: Some thiourea derivatives can interact directly with DNA. Molecular docking studies have shown that certain compounds can bind to DNA grooves or even intercalate between base pairs, disrupting DNA replication and leading to apoptosis.[3][7]

-

Apoptosis Induction: By inhibiting critical survival pathways or causing significant cellular stress, thiourea compounds can trigger programmed cell death (apoptosis). Studies have shown that treated cancer cells are arrested in specific phases of the cell cycle, ultimately leading to their elimination.[3][9]

Quantitative Data: Anticancer Efficacy

The potency of thiourea derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class/Derivative | Target Cell Line(s) | IC₅₀ (µM) | Reference |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF-7 | 1.11, 1.74, 7.0 | [9] |

| 1-aryl-3-(pyridin-2-yl) substituted thiourea (Compound 20) | MCF-7, SkBR3 (Breast Cancer) | 1.3, 0.7 | [7] |

| Bis-thiourea (Compound 34) | HepG2, HCT116, MCF-7 | 6.7, 3.2, 12.4 | [7] |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [3] |

| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl) thioureido) (Cpd 4a) | HepG2 (Liver Cancer) | 4.8 µg/mL | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the IC₅₀ value of a thiourea derivative.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the thiourea test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

Thiourea derivatives exhibit a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses, making them a focal point in the search for new anti-infective agents.[3][13][14][15]

Antibacterial and Antifungal Mechanisms

The antimicrobial action of thiourea compounds is often attributed to their ability to disrupt essential microbial processes.[16] The presence of sulfur, nitrogen, and oxygen atoms allows for effective chelation with metal ions crucial for enzyme function in microbes.[13] The mechanism can involve:

-

Enzyme Inhibition: Targeting bacterial enzymes like DNA gyrase, topoisomerase IV, and enoyl-ACP reductase (InhA), which are vital for DNA replication and fatty acid synthesis.[16][17]

-

Cell Wall Disruption: The difference in cell wall composition between bacteria (murein) and fungi (chitin) may explain the differential activity of some compounds, with many showing greater anti-yeast efficacy.[13]

-

Metabolic Interference: Disrupting key metabolic pathways necessary for microbial survival.

Many studies have demonstrated that N-aryl and N,N'-diarylthioureas are promising antimicrobial agents.[7] Their effectiveness is often enhanced when complexed with metal ions like nickel (Ni²⁺) and copper (Cu²⁺).[13][18]

Antiviral Mechanisms

Thiourea derivatives have shown potent activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV-1).[19][20] The mechanism of action is virus-specific:

-

HCV Inhibition: A series of thiourea derivatives have been identified as potent inhibitors in cell-based HCV subgenomic replicon assays, with structure-activity relationship (SAR) studies showing that linker length and position are critical for activity.[19]

-

HIV-1 Inhibition: Certain derivatives act as dual inhibitors, targeting both the HIV-1 capsid (CA) protein and the human cyclophilin A (CypA), which are both critical for viral replication processes.[20]

Quantitative Data: Antimicrobial and Antiviral Efficacy

The efficacy of these compounds is measured by the Minimum Inhibitory Concentration (MIC) for bacteria and fungi, and the half-maximal effective concentration (EC₅₀) for viruses.

| Compound/Derivative | Target Organism/Virus | Efficacy (MIC or EC₅₀) | Reference |

| Various Thiourea Ligands & Complexes | S. epidermidis (Gram+) | MIC: 50-400 µg/cm³ | [13] |

| Various Thiourea Ligands & Complexes | Candida species (Yeast) | MIC: 25-100 µg/cm³ | [13] |

| Fluorinated pyridine derivative (4a) | Various Bacteria & Fungi | MIC: 1.95-15.63 µg/mL | [12] |

| Acyl thiourea derivative (TD4) | S. aureus (incl. MRSA) | MIC: 2–16 µg/mL | [17] |

| Thiourea derivative with six-carbon alkyl linker (for HCV) | Hepatitis C Virus (HCV) | EC₅₀ = 0.047 µM | [19] |

Workflow for Antimicrobial Screening

The process of identifying new antimicrobial agents involves a systematic screening and evaluation pipeline.

Caption: General workflow for antimicrobial screening of thiourea derivatives.

Enzyme Inhibition: A Cross-Cutting Mechanism

As highlighted previously, enzyme inhibition is a central theme in the biological activity of thiourea compounds.[8] Their ability to target a wide array of enzymes makes them valuable probes and therapeutic leads.[21]

-

Urease Inhibition: Urease is a key virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives are potent urease inhibitors, with IC₅₀ values often in the low micromolar range.[21]

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in various physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and some cancers. Sulphonyl thiourea derivatives have shown strong inhibitory activity against several CA isoforms (hCA I, II, IX, XII).[22]

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease. Certain thiourea derivatives have demonstrated significant inhibitory potential against both enzymes.[23]

-

Diabetes-Associated Enzymes: Derivatives have been shown to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, highlighting their potential for diabetes management.[24]

Caption: Mechanism of urease inhibition by thiourea derivatives.

Agricultural Applications

The biological activity of thiourea derivatives extends beyond medicine into agriculture, where they are investigated as pesticides and plant growth regulators.[25][26][27]

-

Insecticidal Activity: Compounds like diafenthiuron are commercial insecticides.[25] Their mode of action often involves disrupting key physiological processes in pests.

-

Fungicidal and Herbicidal Activity: Derivatives show significant inhibitory effects against various plant pathogens and can target key enzymes in plant metabolic pathways to act as herbicides.[25][26] They are often noted for having lower toxicity and enhanced safety compared to conventional pesticides.[26]

-

Plant Growth Regulation: Thiourea can influence physiological processes like seed germination, root initiation, and flowering.[28][29] It has also been shown to improve plant tolerance to abiotic stresses such as drought, salinity, and heavy metal toxicity by reducing oxidative stress and enhancing nutrient uptake.[29][30]

Quantitative Data: Pesticidal Efficacy

| Derivative | Target Pest | Efficacy (LC₅₀) | Reference |

| 1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thiourea | Spodoptera littoralis (2nd instar) | 46.84 ppm | [25] |

| 1-(2,4-Dichlorobenzoyl)-3-(2-methoxyphenyl)-thiourea | Spodoptera littoralis (4th instar) | 148.05 ppm | [25] |

| Oxopropylthiourea Derivative 8 | Spodoptera littoralis (2nd instar) | 2.412 ppm | [25] |

Antithyroid Activity

Historically, thiourea and its derivatives like propylthiouracil and methimazole are well-established for their use in treating hyperthyroidism.[31][32][33][34]

Mechanism of Action

Their primary mechanism involves the inhibition of thyroid peroxidase (TPO), the enzyme responsible for the synthesis of thyroid hormones (T3 and T4).[31][35] By blocking TPO-catalyzed iodination, these compounds prevent the formation of thyroxine, leading to a reduction in thyroid hormone levels in the body.[32][35] This action helps manage the symptoms of an overactive thyroid gland.[31]

Conclusion and Future Prospects

The thiourea scaffold is unequivocally a privileged structure in chemical biology and medicinal chemistry. Its derivatives have demonstrated a remarkable diversity of biological activities, from potent anticancer and antimicrobial effects to crucial applications in agriculture and endocrinology. The structural flexibility of thiourea allows for extensive modification, enabling the fine-tuning of its activity, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing lead compounds to enhance their potency and reduce cytotoxicity, exploring novel hybrid molecules that combine the thiourea moiety with other pharmacophores, and further elucidating their complex mechanisms of action to develop next-generation therapeutics and agrochemicals.

References

- Gubina, E., & Ceylan, H. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes.

- (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry.

- (2024).

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- Application of Thiourea Derivatives in Agricultural Research as Pesticides: Detailed Applic

- (2024).

- (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI.

- (2009). Design, synthesis, and anti-HCV activity of thiourea compounds. PubMed.

- (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. PubMed Central.

- (2020). Synthesis and Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety With EGFR Inhibitory Activity, Apoptosis Assay and Molecular Docking Study. PubMed.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI.

- (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed.

- Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide. PubMed.

- (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.

- (2024).

- Synthesis and Antiplatelet Activity of Antithrombotic Thiourea Compounds: Biological and Structure-Activity Rel

- (2025). Thiourea compounds as multifaceted bioactive agents in medicinal chemistry. Bioorganic Chemistry.

- (2024). What is the use of thiourea in agriculture? Sinhon Chemical Technology Co., Ltd.

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. Benchchem.

- Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science Publisher.

- Thiourea Compounds: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Drug Development. Benchchem.

- A Technical Guide to the Mechanism of Action of Substituted Thiourea Deriv

- Recent developments on thiourea based anticancer chemotherapeutics. Semantic Scholar.

- Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Thiourea Deriv

- (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.

- Design, Synthesis and Biological Activities of (Thio)

- Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. Bentham Science Publisher.

- (2025). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.

- (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience.

- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characteriz

- (2023). Can Thiourea Revolutionize the Field of Agriculture? Yangzhou Chemical Co., Ltd.

- (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. PubMed Central.

- (2022). Antiviral activity of thiourea derivatives against HIV-1 and ssRNA+...

- Thiourea derivatives inhibit key diabetes‐associated enzymes and advanced glycation end‐product formation as a treatment for diabetes mellitus. Semantic Scholar.

- (2025). Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors.

- EFFECT OF THIOURACIL AND THIOUREA ON THE THYROID GLAND OF THE CHICK11. Endocrine Society Journals.

- Thiourea: a molecule with immense biological significance for plants. CABI Digital Library.

- (2003). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. PubMed.

- TREATMENT OF HYPERTHYROIDISM WITH THIOUREA AND THIOURACIL. The Journal of Clinical Endocrinology & Metabolism.

- Thioureas – Knowledge and References. Taylor & Francis.

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Applications of Thiourea Derivatives: Detailed Review [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. citedrive.com [citedrive.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cris.biu.ac.il [cris.biu.ac.il]

- 15. eurekaselect.com [eurekaselect.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. researchgate.net [researchgate.net]

- 18. "Antimicrobial activity of some thiourea derivatives and their nickel a" by Hakan Arslan, Nizami Duran et al. [digitalcommons.uncfsu.edu]

- 19. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Thiourea derivatives inhibit key diabetes‐associated enzymes and advanced glycation end‐product formation as a treatment for diabetes mellitus | Semantic Scholar [semanticscholar.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. sinhon-chem.com [sinhon-chem.com]

- 29. cabidigitallibrary.org [cabidigitallibrary.org]

- 30. Can Thiourea Revolutionize the Field of Agriculture?-Yangzhou Chemical Co., Ltd. [y-h.cc]

- 31. m.youtube.com [m.youtube.com]

- 32. academic.oup.com [academic.oup.com]

- 33. TREATMENT OF HYPERTHYROIDISM WITH THIOUREA AND THIOURACIL | Semantic Scholar [semanticscholar.org]

- 34. taylorandfrancis.com [taylorandfrancis.com]

- 35. Thiourea and cyanamide as inhibitors of thyroid peroxidase: the role of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of (Cyclohexylideneamino)thiourea

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The thiourea moiety represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds and approved drugs.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[2][3] This guide delves into the specific yet underexplored therapeutic potential of (Cyclohexylideneamino)thiourea, a compound that combines the versatile thiourea core with a cyclohexylidene group. Drawing upon the extensive research on related thiourea derivatives, this document aims to provide a comprehensive technical framework for its synthesis, biological evaluation, and potential mechanisms of action. We will explore the causality behind experimental choices and propose self-validating protocols to foster a robust and scientifically sound investigation into this promising molecule.

The Compound in Focus: Structure and Synthesis

This compound, also known as N-(cyclohexylidene)hydrazinecarbothioamide, possesses a unique structural architecture. The cyclohexylidene moiety introduces lipophilicity, which can be crucial for traversing biological membranes, a desirable property for any drug candidate.[4] The thiourea group, with its thione and thiol tautomeric forms, is a key player in its potential biological activity, capable of forming stable interactions with biological targets.[2][5]

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the condensation of thiosemicarbazide with cyclohexanone. This reaction is a well-established method for creating thiosemicarbazones.[6]

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of thiosemicarbazide and cyclohexanone in a suitable solvent such as ethanol or 2-propanol.[6][7] The choice of a protic solvent facilitates the reaction by protonating the carbonyl oxygen of cyclohexanone, thereby increasing its electrophilicity.

-

Catalysis: Add a catalytic amount of a weak acid, such as acetic acid.[6] The acid catalyst promotes the nucleophilic attack of the primary amine of thiosemicarbazide on the carbonyl carbon of cyclohexanone.

-

Reaction Conditions: Stir the mixture at room temperature or under gentle reflux for a period of 4 to 16 hours.[6][7] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the product is expected to precipitate out of the solution. The solid can be collected by vacuum filtration and washed with cold solvent to remove unreacted starting materials.[6] Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of chloroform, acetonitrile, and acetone, to obtain X-ray quality crystals.[6]

-

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.

Structural Elucidation

The crystal structure of a closely related compound, 3-[(Cyclohexylidene)amino]-1-(4-methylphenyl)thiourea, reveals that the cyclohexane ring adopts a chair conformation.[8] It is highly probable that the cyclohexane ring in this compound will also exist in this stable conformation. The aminothiourea unit is expected to be nearly planar.[8]

Exploring the Therapeutic Landscape: A Multifaceted Potential

Based on the extensive literature on thiourea derivatives, this compound is predicted to exhibit a range of therapeutic activities.[2][9] The following sections outline the most promising avenues for investigation.

Anticancer Activity: A Primary Focus

Thiourea derivatives have shown significant promise as anticancer agents, inhibiting the growth of various cancer cell lines, including those of breast, lung, colon, and prostate cancers.[2][5] Some derivatives have demonstrated low micromolar IC50 values.[2]

Proposed Mechanism of Action:

The anticancer activity of thiourea derivatives is often attributed to their ability to:

-

Target Signaling Pathways: Interfere with cancer cell signaling pathways and limit angiogenesis.[2]

-

Inhibit Key Enzymes: Some thiourea derivatives act as inhibitors of enzymes crucial for cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[10][11]

-

Induce Apoptosis: Trigger programmed cell death in cancer cells.[11]

-

Bind to DNA and Thiol-Containing Proteins: The principal mode of action for some thiourea complexes involves binding to DNA and proteins containing thiols.[2]

Experimental Workflow for Anticancer Evaluation

Caption: A streamlined workflow for evaluating the anticancer potential of this compound.

Antimicrobial and Antifungal Activity

Thiourea derivatives have been reported to possess significant antibacterial and antifungal properties.[9][12] This makes this compound a candidate for development as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microorganism Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be selected.

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Data Analysis: The results can be compared with standard antibiotics and antifungals.

Antioxidant Properties

Many thiourea derivatives exhibit potent antioxidant activity by scavenging free radicals.[2] This property could be beneficial in conditions associated with oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid can be used as a positive control.[2]

Structure-Activity Relationship (SAR) and Lead Optimization

The therapeutic efficacy of this compound can be further enhanced through systematic structural modifications.

Key Areas for Modification:

-

Cyclohexyl Ring: Introduction of substituents on the cyclohexyl ring can modulate lipophilicity and steric interactions with the target protein.

-

Thiourea Moiety: N-substitution on the thiourea core with different aryl or alkyl groups can significantly impact biological activity. For instance, introducing electron-withdrawing groups on an N-aryl substituent has been shown to enhance anticancer activity.[5]

Visualization of SAR Exploration

Caption: A schematic representation of the Structure-Activity Relationship (SAR) exploration for lead optimization.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table presents representative data for other thiourea derivatives to provide a benchmark for future studies.

| Thiourea Derivative | Biological Activity | Cell Line/Target | IC50 / Activity | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Anticancer | SW620 (metastatic colon cancer) | 1.5 µM | [5] |

| Phosphonate thiourea derivatives | Anticancer | Pancreatic, prostate, breast cancer | 3 - 14 µM | [2] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | ABTS free radicals | 52 µg/mL | [2] |